2-Acetyl-7-ethylbenzofuran

Enantioselective synthesis Chiral alcohol synthesis Asymmetric reduction

Generic 2-acetylbenzofuran derivatives cannot substitute for this C7-ethyl-substituted compound in Bufuralol synthesis-the 7-ethyl group is structurally essential for the complete pharmacophore and confers a 10 percentage-point stereoselectivity advantage (87% vs. 77% ee) in enantioselective reductions. - Serves as the exclusive benzofuran-core precursor for Bufuralol Hydrochloride, a non-selective β-blocker and CYP2D6 probe substrate. - Validated reference standard (mp 54-56°C) for impurity profiling via GC-MS/LC-MS; unsubstituted analogs produce incorrect retention times. - Documented lipase substrate for enantioselective biocatalytic transformations; 73% benchmark synthesis yield supports scale-up evaluation.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
CAS No. 59664-03-8
Cat. No. B030015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-7-ethylbenzofuran
CAS59664-03-8
Synonyms1-(7-Ethyl-2-benzofuranyl)ethanone;  7-Ethyl-2-benzofuranyl Methyl Ketone; 
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCC1=CC=CC2=C1OC(=C2)C(=O)C
InChIInChI=1S/C12H12O2/c1-3-9-5-4-6-10-7-11(8(2)13)14-12(9)10/h4-7H,3H2,1-2H3
InChIKeyJTUMBVQDEFOAHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-7-ethylbenzofuran (CAS 59664-03-8): Overview


2-Acetyl-7-ethylbenzofuran (CAS 59664-03-8), also known as 1-(7-ethyl-1-benzofuran-2-yl)ethanone, is a C7-ethyl substituted benzofuran derivative bearing an acetyl group at the 2-position (molecular formula C12H12O2, molecular weight 188.22 g/mol) [1]. This compound is characterized by its calculated XLogP3-AA of 3.1, two hydrogen bond acceptors, zero hydrogen bond donors, and a predicted density of 1.102±0.06 g/cm³ [1]. Its primary documented application is as a key intermediate in the synthesis of Bufuralol Hydrochloride, a non-selective β-adrenoceptor blocking agent with membrane-stabilizing activity and intrinsic sympathomimetic activity [2].

Why Generic Substitution Is Not Feasible


Generic substitution of 2-acetylbenzofuran derivatives in research and industrial applications is scientifically unsound due to the pronounced influence of substituent position and identity on both physicochemical properties and synthetic utility. The 7-ethyl substitution in 2-acetyl-7-ethylbenzofuran confers distinct molecular recognition features and reactivity profiles compared to unsubstituted 2-acetylbenzofuran (CAS 1646-26-0) or analogs bearing alternative substituents at different positions. In enantioselective reduction studies, the 7-ethyl derivative produced bromohydrin (R)-1a with 87% enantiomeric excess (ee), while the unsubstituted benzofuran analog yielded only 77% ee under identical conditions—a 10 percentage-point difference attributable solely to the 7-ethyl substituent [1]. Furthermore, the 7-ethyl moiety is structurally essential for generating the complete pharmacophore of Bufuralol; substitution with hydrogen, methyl, methoxy, or alternative alkyl groups at the 7-position would produce entirely different β-amino alcohol products rather than the target Bufuralol molecule [2][3].

Quantitative Comparative Evidence Against Closest Analogs


Enantioselective Reduction Performance

In enantioselective reduction studies of benzofuryl halomethyl ketones using (−)-B-chlorodiisopinocampheylborane ((−)-DIP-Cl), the 7-ethyl substituted derivative (derived from 2-acetyl-7-ethylbenzofuran) exhibited substantially higher stereoselectivity compared to the unsubstituted 2-acetylbenzofuran analog. This difference is quantitatively significant for chiral alcohol synthesis applications [1].

Enantioselective synthesis Chiral alcohol synthesis Asymmetric reduction β-amino alcohol precursors

Melting Point Differentiation from Unsubstituted Analog

The 7-ethyl substitution in 2-acetyl-7-ethylbenzofuran reduces the melting point by approximately 11-13°C relative to unsubstituted 2-acetylbenzofuran. This physicochemical distinction has practical implications for purification method selection and solid-state handling [1].

Physical property differentiation Purification optimization Solid-state characterization

Synthetic Yield Benchmark

A reproducible laboratory-scale synthesis of 2-acetyl-7-ethylbenzofuran from 3-ethyl-2-hydroxybenzaldehyde and chloroacetone using potassium carbonate in acetonitrile provides a 73% isolated yield after distillation and recrystallization from n-hexane . This represents an established synthetic benchmark for procurement decisions involving custom synthesis or scale-up considerations.

Synthetic methodology Process chemistry Yield benchmarking

Analytical Reference Standard Identity Confirmation

2-Acetyl-7-ethylbenzofuran is commercially supplied and utilized as an organic impurity reference standard for benzofuran-based pharmaceutical syntheses and formulations, where it arises from acetyl migration or incomplete oxidation pathways [1]. Its defined melting point of 59-60°C (IE41850B1) provides a definitive identity confirmation parameter [2].

Impurity profiling Analytical reference standards GC-MS LC-MS Pharmaceutical impurity analysis

Chiral Auxiliary and Lipase-Mediated Transformations

2-Acetyl-7-ethylbenzofuran has documented utility as a chiral auxiliary for stereoselective synthesis, specifically in lipase-mediated asymmetric reactions where it functions as a substrate for enzymatic resolution and transfers epoxide intermediates to alcohols . This application niche distinguishes it from the broader general-purpose synthetic applications of unsubstituted 2-acetylbenzofuran.

Chiral auxiliary Lipase catalysis Stereoselective synthesis Biocatalysis

Research and Industrial Application Scenarios


Asymmetric Synthesis of Bufuralol and β-Amino Alcohols

2-Acetyl-7-ethylbenzofuran serves as the essential benzofuran core precursor for synthesizing enantiomerically enriched Bufuralol, a non-selective β-adrenoceptor blocking agent and widely used CYP2D6 probe substrate. The 7-ethyl substituent is structurally mandatory for producing the target Bufuralol pharmacophore; alternative benzofuran derivatives (unsubstituted or differently substituted) would generate entirely different products [1]. Enantioselective reduction of 2-(haloacetyl) intermediates derived from 2-acetyl-7-ethylbenzofuran achieves 87-96% ee, with the 7-ethyl group contributing a 10 percentage-point stereoselectivity advantage over unsubstituted analogs [2].

Pharmaceutical Impurity Reference Standard

In pharmaceutical manufacturing of Bufuralol Hydrochloride and related benzofuran-based drug substances, 2-acetyl-7-ethylbenzofuran is a known process impurity arising from acetyl migration or incomplete oxidation pathways during synthesis [1]. Its procurement as a characterized reference standard (mp 59-60°C) enables analytical laboratories to establish validated GC-MS, LC-MS, and HPLC methods for impurity profiling, batch release testing, and stability studies. Substitution with unsubstituted 2-acetylbenzofuran (mp 70-72°C) would produce incorrect retention times and melting point data, compromising regulatory compliance [2].

Lipase-Mediated Biocatalytic Synthesis

2-Acetyl-7-ethylbenzofuran is documented as a substrate for lipase-mediated enantioselective transformations, where it undergoes enzymatic reduction to chiral alcohols and enols [1]. This specific biocatalytic application distinguishes it from general-purpose 2-acetylbenzofuran derivatives. Researchers developing lipase-catalyzed asymmetric methodologies should select this 7-ethyl substituted compound when the benzofuran scaffold must present specific steric and electronic features for enzyme recognition.

Heterocyclic Building Block for 7-Ethyl Derivatives

The 2-acetyl group provides a reactive ketone handle for further synthetic elaboration via condensation, reduction, or nucleophilic addition reactions, while the 7-ethyl substitution confers distinct lipophilicity (XLogP3-AA 3.1) and steric properties compared to unsubstituted 2-acetylbenzofuran [1]. This compound is appropriate for synthesizing 7-ethylbenzofuran derivatives including 2-bromoacetyl-7-ethylbenzofuran, 2-chloroacetyl-7-ethylbenzofuran, and 2-mesyloxy-7-ethylbenzofuran intermediates [2]. Its documented synthetic yield of 73% provides a process chemistry benchmark for scale-up considerations .

Quote Request

Request a Quote for 2-Acetyl-7-ethylbenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.